molecular formula C16H24O5 B082716 Nonyl 3,4,5-trihydroxybenzoate CAS No. 10361-11-2

Nonyl 3,4,5-trihydroxybenzoate

Cat. No.: B082716
CAS No.: 10361-11-2
M. Wt: 296.36 g/mol
InChI Key: KSNJEADFLJNDCP-UHFFFAOYSA-N
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Description

Nonyl 3,4,5-trihydroxybenzoate, also known as nonyl gallate, is an ester derived from gallic acid and nonanol. This compound is part of the alkyl gallate family, which is known for its antioxidant properties. This compound has a molecular formula of C16H24O5 and a molecular weight of 296.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nonyl 3,4,5-trihydroxybenzoate typically involves the esterification of gallic acid with nonanol. A common method includes the use of dicyclohexylcarbodiimide (DCC) as a coupling agent in a tetrahydrofuran (THF) solvent. The reaction is carried out at 0°C and stirred for about 10 hours. After the reaction, the solvent is removed under reduced pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Nonyl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The hydroxyl groups on the benzene ring can participate in substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as bromine (Br2) for bromination or nitric acid (HNO3) for nitration are employed.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Nonyl 3,4,5-trihydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an antioxidant in various chemical formulations to prevent oxidation.

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use in combating bacterial and fungal infections.

    Medicine: this compound is investigated for its anti-inflammatory and anticancer properties.

    Industry: The compound is used as a preservative in food and cosmetic products due to its antioxidant properties.

Mechanism of Action

The mechanism of action of nonyl 3,4,5-trihydroxybenzoate involves its interaction with cellular membranes and enzymes. The compound targets the fungal membrane ergosterol, leading to the disruption of the membrane structure and function. This results in the formation of pores and leakage of cellular contents, ultimately causing cell death . Additionally, this compound can generate reactive oxygen species (ROS), which further damage cellular components.

Comparison with Similar Compounds

Nonyl 3,4,5-trihydroxybenzoate is part of the alkyl gallate family, which includes other compounds such as:

  • Methyl gallate
  • Ethyl gallate
  • Propyl gallate
  • Dodecyl gallate

Comparison:

Properties

IUPAC Name

nonyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O5/c1-2-3-4-5-6-7-8-9-21-16(20)12-10-13(17)15(19)14(18)11-12/h10-11,17-19H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNJEADFLJNDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145942
Record name Nonyl 3,4,5-trihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10361-11-2
Record name Nonyl gallate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10361-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonyl 3,4,5-trihydroxybenzoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonyl 3,4,5-trihydroxybenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonyl 3,4,5-trihydroxybenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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